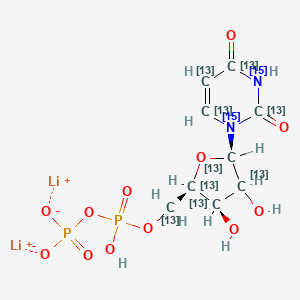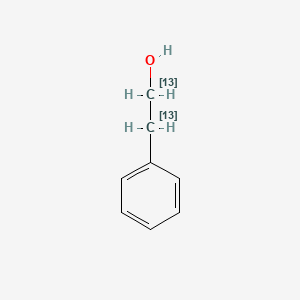
2-Phenylethanol-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylethanol-13C2: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 2-phenylethanol. This compound is used primarily in scientific research as a tracer in metabolic studies and as an internal standard in mass spectrometry. The carbon-13 labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylethanol-13C2 typically involves the incorporation of carbon-13 into the phenylethanol molecule. One common method is the reduction of styrene oxide-13C2 using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes. For example, the biotransformation of phenylalanine-13C2 by microorganisms such as yeast or bacteria can produce this compound. This method is advantageous as it can be more environmentally friendly and cost-effective compared to chemical synthesis.
化学反应分析
Types of Reactions: 2-Phenylethanol-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-phenylacetaldehyde-13C2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-phenylethylamine-13C2 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Phenylacetaldehyde-13C2.
Reduction: 2-Phenylethylamine-13C2.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-Phenylethanol-13C2 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. It is also used as an internal standard in mass spectrometry for the quantification of phenylethanol in complex mixtures.
Biology: In biological research, this compound is used to study the metabolic pathways of phenylethanol in microorganisms and higher organisms. It helps in understanding the biosynthesis and degradation of aromatic compounds.
Medicine: In pharmacokinetic studies, this compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of phenylethanol in the body. It is also used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the fragrance and flavor industry as a standard for quality control and to study the stability and degradation of phenylethanol in various products.
作用机制
The mechanism of action of 2-phenylethanol-13C2 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The carbon-13 labeling allows for the tracking of its transformation and interaction with various enzymes and molecular targets. In microbial systems, it can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes.
相似化合物的比较
2-Phenylethanol: The non-labeled version of 2-phenylethanol, commonly used in fragrances and flavors.
2-Phenylethanol-d4: A deuterium-labeled version used in similar applications as 2-phenylethanol-13C2.
2-Phenylethanol-d5: Another deuterium-labeled version with five deuterium atoms.
Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in tracking and quantification in scientific research. Unlike deuterium-labeled compounds, carbon-13 labeling does not significantly alter the chemical properties of the molecule, making it more suitable for certain types of studies.
属性
分子式 |
C8H10O |
|---|---|
分子量 |
124.15 g/mol |
IUPAC 名称 |
2-phenyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1 |
InChI 键 |
WRMNZCZEMHIOCP-AKZCFXPHSA-N |
手性 SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]O |
规范 SMILES |
C1=CC=C(C=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


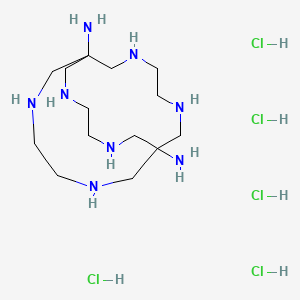
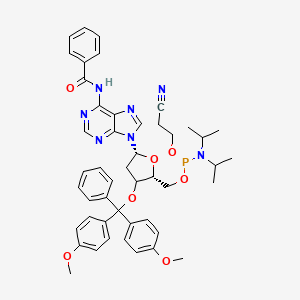
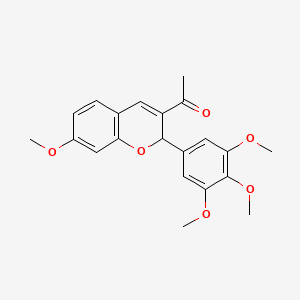
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
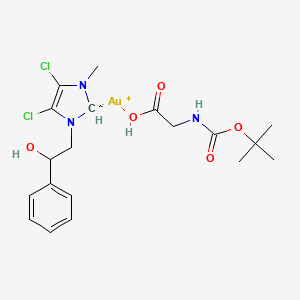


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
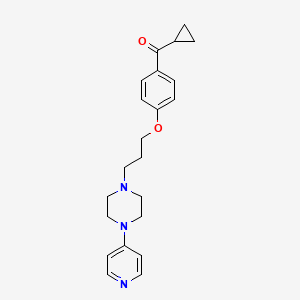
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
